molecular formula C19H24N2O3 B4371155 1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE

Cat. No.: B4371155
M. Wt: 328.4 g/mol
InChI Key: BIZFLNPUJXMFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is a complex organic compound featuring an isoxazole ring, a benzoyl group, and an azepane ring. The isoxazole ring is known for its electron-rich properties and is commonly found in various natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE typically involves multiple steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydride reducing agents.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a photo-cross-linker, enabling photoaffinity labeling and chemoproteomic studies . The compound’s effects are mediated through its binding to target proteins and subsequent modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-AZEPANYL{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE is unique due to its combination of an isoxazole ring, benzoyl group, and azepane ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

azepan-1-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-14-18(15(2)24-20-14)13-23-17-9-7-16(8-10-17)19(22)21-11-5-3-4-6-12-21/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFLNPUJXMFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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